molecular formula C19H27NO4 B2399699 3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902906-89-1

3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B2399699
CAS No.: 1902906-89-1
M. Wt: 333.428
InChI Key: ACJVNDQVPLOSRA-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-ethoxybenzaldehyde with a suitable amine to form the corresponding Schiff base, followed by reduction to yield the amine derivative. This intermediate is then reacted with an appropriate acid chloride to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.

    Ethoxyphenyl derivatives: Compounds with an ethoxyphenyl group may have similar reactivity and applications.

Uniqueness

3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-22-16-6-4-3-5-14(16)7-10-19(21)20-15-8-9-17-18(13-15)24-12-11-23-17/h3-6,15,17-18H,2,7-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJVNDQVPLOSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NC2CCC3C(C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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